
tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate is an organic compound with the molecular formula C10H18N2O3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and stirring at low temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like cesium carbonate . The reactions are typically carried out under controlled temperatures and solvent conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate serves as an important intermediate in the synthesis of complex pharmaceuticals and bioactive compounds. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development aimed at treating various diseases.
Key Applications :
- Enzyme Inhibition : This compound has been explored for its potential as an enzyme inhibitor, modulating biochemical pathways crucial for disease treatment.
- Drug Development : It plays a role in the design of bioactive molecules that target specific enzymes or receptors involved in disease mechanisms.
Biological Research
In biological studies, this compound is investigated for its pharmacological properties, particularly its interactions with biological targets.
Mechanism of Action :
The compound acts by binding to active sites on enzymes, altering their conformation, and affecting their catalytic efficiency. This interaction is critical for understanding its therapeutic potential and pharmacological profile.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of structurally similar compounds on astrocytes under oxidative stress induced by amyloid beta. The results demonstrated a significant reduction in cell death and inflammatory markers, suggesting a potential role for this compound in neuroprotection.
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial properties of pyrrolidine derivatives indicated that certain derivatives exhibited notable antibacterial activity against various pathogens. This highlights the potential therapeutic applications of this compound in treating infections.
Data Table: Summary of Biological Activities
Activity Type | Description |
---|---|
Enzyme Inhibition | Modulates enzyme activity; potential applications in drug development |
Neuroprotection | Reduces cell death and inflammation in neurodegenerative models |
Antimicrobial Activity | Exhibits antibacterial effects against various pathogens |
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer production and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act by modifying enzyme activity or binding to receptor sites, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate include:
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl (5-oxo-2-pyrrolidinyl)methylcarbamate
- tert-Butyl (piperidin-3-ylmethyl)carbamate
Uniqueness
What sets this compound apart is its specific structure, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications.
Biological Activity
Tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate is a chemical compound notable for its structural features and potential biological activities. With the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol, this compound is recognized for its pyrrolidine derivative characteristics, which are linked to various pharmacological applications. The compound is identified by its CAS number 1824602-08-5 and has been the subject of research in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound includes:
- A tert-butyl group , which contributes to its lipophilicity.
- A carbamate functional group , enhancing its stability and solubility.
- A pyrrolidine ring with specific substituents (2-methyl and 5-oxo), which may influence its biological interactions.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C10H18N2O3 |
Molecular Weight | 214.26 g/mol |
CAS Number | 1824602-08-5 |
Functional Groups | Tert-butyl, Carbamate |
Ring Structure | Pyrrolidine |
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities, particularly in the context of drug development. Its structural analogs have shown promise in several therapeutic areas, including anti-inflammatory and neuroprotective effects.
- Anti-inflammatory Activity : Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could possess similar properties.
- Neuroprotective Effects : The potential for this compound to interact with neural pathways may position it as a candidate for addressing neurodegenerative diseases, such as Alzheimer's disease.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of related compounds:
- Inhibition of Enzymatic Activity : Certain derivatives have demonstrated inhibitory effects on enzymes such as p38 MAPK, with IC50 values in the low nanomolar range, indicating strong potential for anti-inflammatory applications .
- Cytokine Production : Research has shown that related compounds can significantly reduce TNFα production in stimulated cells, further supporting their role in managing inflammatory responses .
- Neuroprotective Mechanisms : Investigations into similar pyrrolidine-based compounds have highlighted their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Table 2: Comparative Biological Activities
Compound Name | Biological Activity | IC50 Value (nM) |
---|---|---|
Pyrazolyl-Ureas | p38 MAPK Inhibitor | 53 |
(S)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate | TNFα Production Inhibition | 820 |
This compound | Potential Anti-inflammatory Effects | TBD |
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps, emphasizing the importance of reagent selection to achieve optimal yields. The compound's versatility allows for the exploration of various derivatives that may enhance its biological activity.
Synthesis Steps
- Formation of Pyrrolidine Ring : Utilizing appropriate precursors to construct the pyrrolidine framework.
- Carbamate Formation : Reacting the pyrrolidine derivative with a suitable carbamate reagent.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired product.
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-5-oxopyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-6-7(5-8(13)11-6)12-9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,11,13)(H,12,14) |
InChI Key |
PUJCDWPQPLVMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(=O)N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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